Brd photac-I-3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

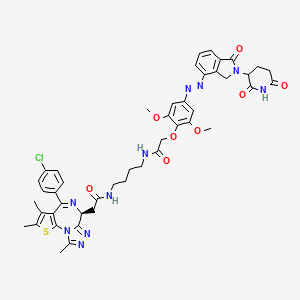

BRD PHOTAC-I-3 is a photoswitchable BET bromodomain degrader, also known as a photochemically targeting chimera. It is designed to degrade specific proteins in a light-dependent manner. This compound comprises a ligand for an E3 ligase, a photoswitch, and the BET bromodomain targeting ligand (+)-JQ1. It exhibits cytotoxicity and degrades BRD4, BRD3, and to a lesser extent BRD2 in lymphoblast cells upon irradiation with 390 nm light, but not in the dark .

準備方法

BRD PHOTAC-I-3 is synthesized through a modular approach that involves the incorporation of an azobenzene photoswitch into the PROTAC structure. The synthetic route includes the following steps:

Ligand Synthesis: The synthesis of the ligand for the E3 ligase and the BET bromodomain targeting ligand.

Photoswitch Incorporation: The incorporation of the azobenzene photoswitch into the PROTAC structure.

Linker Attachment: The attachment of a linker to connect the two ligands and the photoswitch.

Final Assembly: The final assembly of the compound through a series of coupling reactions

化学反応の分析

BRD PHOTAC-I-3 undergoes several types of chemical reactions, including:

科学的研究の応用

BRD PHOTAC-I-3 has several scientific research applications, including:

作用機序

BRD PHOTAC-I-3 exerts its effects through the following mechanism:

Photoisomerization: The azobenzene photoswitch undergoes reversible photoisomerization between the cis and trans configurations upon exposure to light of specific wavelengths.

Ternary Complex Formation: The compound induces the formation of a ternary complex between an E3 ligase and a protein of interest, leading to polyubiquitylation of the protein.

Proteasomal Degradation: The polyubiquitylated protein is recognized and degraded by the proteasome, resulting in the reduction of protein levels in the cell.

類似化合物との比較

BRD PHOTAC-I-3 is unique compared to other similar compounds due to its photoswitchable nature, which allows for precise control over protein degradation. Similar compounds include:

PHOTAC-I-1 to PHOTAC-I-12: These compounds also target bromodomain proteins and incorporate azobenzene photoswitches.

PHOTAC-II-5: Another photoswitchable PROTAC that targets different proteins and exhibits similar photoisomerization properties.

This compound stands out due to its specific targeting of BET bromodomain proteins and its ability to degrade these proteins in a light-dependent manner, providing a high degree of control over protein levels in cells .

特性

分子式 |

C46H47ClN10O8S |

|---|---|

分子量 |

935.4 g/mol |

IUPAC名 |

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[[2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]-2,6-dimethoxyphenoxy]acetyl]amino]butyl]acetamide |

InChI |

InChI=1S/C46H47ClN10O8S/c1-24-25(2)66-46-40(24)41(27-11-13-28(47)14-12-27)50-33(43-55-52-26(3)57(43)46)21-38(59)48-17-6-7-18-49-39(60)23-65-42-35(63-4)19-29(20-36(42)64-5)53-54-32-10-8-9-30-31(32)22-56(45(30)62)34-15-16-37(58)51-44(34)61/h8-14,19-20,33-34H,6-7,15-18,21-23H2,1-5H3,(H,48,59)(H,49,60)(H,51,58,61)/t33-,34?/m0/s1 |

InChIキー |

SGZZPSOQAWRZGE-CDRRMRQFSA-N |

異性体SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=C(C=C(C=C4OC)N=NC5=CC=CC6=C5CN(C6=O)C7CCC(=O)NC7=O)OC)C8=CC=C(C=C8)Cl)C |

正規SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCNC(=O)COC4=C(C=C(C=C4OC)N=NC5=CC=CC6=C5CN(C6=O)C7CCC(=O)NC7=O)OC)C8=CC=C(C=C8)Cl)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol](/img/structure/B15320203.png)

![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B15320223.png)